An In-depth Technical Guide to Methyl 5-bromopyrimidine-4-carboxylate
An In-depth Technical Guide to Methyl 5-bromopyrimidine-4-carboxylate
Abstract: This technical guide provides a comprehensive overview of Methyl 5-bromopyrimidine-4-carboxylate, a pivotal heterocyclic building block in modern medicinal chemistry. We delve into its core physical and chemical properties, present a detailed, field-proven synthesis protocol, and discuss its reactivity and critical applications in drug discovery. This document is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this compound for strategic application in their work.
Introduction: A Key Intermediate in Kinase Inhibitor Synthesis
Methyl 5-bromopyrimidine-4-carboxylate is a functionalized pyrimidine derivative of significant interest in the pharmaceutical industry. Its structure is distinguished by three key features: a pyrimidine core, a bromine atom at the C5 position, and a methyl ester at the C4 position. This specific arrangement of functional groups makes it an exceptionally versatile synthon.
The pyrimidine ring is a ubiquitous scaffold in a vast array of biologically active molecules and approved drugs, including the oncology therapeutic Gleevec® and the antiviral Etravirine®.[1] The bromine atom serves as a crucial handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), enabling the strategic introduction of diverse molecular fragments. The methyl ester provides a site for further modification, such as hydrolysis to the corresponding carboxylic acid or amidation to form novel derivatives.
Notably, Methyl 5-bromopyrimidine-4-carboxylate is a key intermediate in the synthesis of potent and selective protein kinase CK2 inhibitors, such as the clinical candidate CX-5011.[1] The limited commercial availability and historically inefficient synthesis routes for this compound have presented significant challenges, underscoring the need for a robust and accessible preparation method.[1] This guide aims to provide the essential technical data and protocols to empower researchers in leveraging this valuable molecule.
Physicochemical Properties
A precise understanding of a compound's physical properties is fundamental for its handling, reaction setup, purification, and formulation. The key physicochemical data for Methyl 5-bromopyrimidine-4-carboxylate are summarized below. It is critical to note that while data for the target compound (CAS: 1009826-93-0) is available, some physical properties like melting and boiling points are more readily reported for its isomer, Methyl 5-bromopyrimidine-2-carboxylate (CAS: 89581-38-4). These are included for reference but should be treated with caution.
| Property | Value | Source |
| IUPAC Name | Methyl 5-bromo-4-pyrimidinecarboxylate | N/A |
| CAS Number | 1009826-93-0 | [2][3] |
| Molecular Formula | C₆H₅BrN₂O₂ | [2][4][5] |
| Molecular Weight | 217.02 g/mol | [2][4][5] |
| Appearance | White to light yellow solid (Predicted) | [4][5] |
| Melting Point | 149 °C (for 2-carboxylate isomer) | [4][5][6] |
| Boiling Point | 314.4 °C (Predicted, for 2-carboxylate isomer) | [4][6] |
| Solubility | Soluble in Methanol (for 2-carboxylate isomer) | [4][6] |
| Purity | Typically ≥98% | [2][5] |
Synthesis and Purification: A Modern Approach
Historical syntheses of Methyl 5-bromopyrimidine-4-carboxylate, such as the condensation of formamidine acetate with mucobromic acid, are notoriously low-yielding (3-8%) and require laborious purification.[1] A modern, more efficient approach utilizes a Minisci radical reaction, which offers a higher-yielding, one-step synthesis from inexpensive starting materials.[1]
Rationale for Synthesis Strategy: The Minisci Reaction
The Minisci reaction is a powerful tool for the direct C-H functionalization of electron-deficient heterocycles. In this context, it allows for the regioselective introduction of an alkoxycarbonyl group onto the 5-bromopyrimidine core.
Causality behind the choice:
-
Efficiency: It reduces a multi-step, low-yield process into a single, higher-yielding step (48% for the ethyl ester).[1]
-
Regioselectivity: The reaction demonstrates high selectivity for the desired C4 position over the C2 position, minimizing the formation of unwanted isomers.[1]
-
Cost-Effectiveness: It proceeds from inexpensive and readily available 5-bromopyrimidine.[1]
Experimental Protocol: Minisci Synthesis of Methyl 5-bromopyrimidine-4-carboxylate
This protocol is adapted from the published synthesis of the corresponding ethyl ester.[1]
Materials:
-
5-Bromopyrimidine
-
Methyl pyruvate
-
Ammonium persulfate
-
Silver nitrate
-
Toluene
-
Deionized water
-
Acetic acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 5-bromopyrimidine (1.0 eq) in a biphasic mixture of toluene and water (1:1 v/v) is added methyl pyruvate (4.0 eq) and acetic acid (2.0 eq).
-
The mixture is stirred vigorously to ensure emulsification.
-
A solution of ammonium persulfate (1.5 eq) and silver nitrate (0.2 eq) in water is prepared.
-
The ammonium persulfate/silver nitrate solution is added dropwise to the reaction mixture over 30 minutes. The reaction is exothermic and should be monitored.
-
The reaction is stirred at room temperature for 12-16 hours, monitoring by TLC or LC-MS for the consumption of 5-bromopyrimidine.
-
Upon completion, the phases are separated. The aqueous phase is extracted with toluene (3x).
-
The combined organic phases are washed with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
Purification and Validation
The crude product is typically purified via column chromatography on silica gel using a hexane/ethyl acetate gradient. The final product's identity and purity should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the structure and identify characteristic proton signals.
-
Mass Spectrometry (MS): To verify the molecular weight and characteristic Br isotope pattern.
-
HPLC: To determine purity.
This multi-step validation ensures the material is of sufficient quality for subsequent use in drug discovery workflows.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of Methyl 5-bromopyrimidine-4-carboxylate.
Analytical Characterization
While comprehensive published spectra for Methyl 5-bromopyrimidine-4-carboxylate are scarce, its analytical profile can be reliably predicted based on its structure. Researchers synthesizing this compound should expect the following spectral characteristics.
| Technique | Predicted Characteristics |
| ¹H NMR (CDCl₃) | δ ~9.2 ppm (s, 1H, H2-pyrimidine), δ ~8.9 ppm (s, 1H, H6-pyrimidine), δ ~4.0 ppm (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃) | δ ~165 ppm (C=O, ester), δ ~160-155 ppm (C2, C6-pyrimidine), δ ~135 ppm (C4-pyrimidine), δ ~120 ppm (C5-pyrimidine), δ ~53 ppm (-OCH₃) |
| Mass Spec (EI) | M⁺ peak at m/z 216 and M⁺+2 peak at m/z 218 in an approximate 1:1 ratio, characteristic of a single bromine atom. |
| FT-IR (KBr) | ~1730 cm⁻¹ (C=O stretch, ester), ~1550-1400 cm⁻¹ (C=C and C=N stretches, aromatic ring) |
Reactivity and Applications in Drug Discovery
The utility of Methyl 5-bromopyrimidine-4-carboxylate stems from the distinct reactivity of its functional groups, which can be addressed selectively to build molecular complexity.
-
Suzuki Coupling (at C5-Br): The bromine atom is readily displaced via palladium-catalyzed Suzuki coupling with various boronic acids and esters. This is the key transformation used in the synthesis of the protein kinase CK2 inhibitor CX-5011, where an aminophenylboronic acid is coupled.[1]
-
Other Cross-Coupling Reactions: The C5-Br position is also amenable to other coupling reactions like Stille (with organostannanes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig amination (with amines), providing access to a wide range of derivatives.
-
Ester Hydrolysis: The methyl ester can be easily hydrolyzed to the corresponding 5-bromopyrimidine-4-carboxylic acid under basic conditions (e.g., LiOH, NaOH). This carboxylic acid serves as a valuable intermediate for amide bond formation or other derivatizations.
-
Nucleophilic Aromatic Substitution (SₙAr): While the bromine at the 5-position is not highly activated for SₙAr, the pyrimidine ring itself can undergo nucleophilic attack, although this is less common than reactions at the halogenated site.[7]
Caption: Key reactivity map for Methyl 5-bromopyrimidine-4-carboxylate in drug discovery.
Safety, Handling, and Storage
As with all laboratory chemicals, Methyl 5-bromopyrimidine-4-carboxylate should be handled by trained personnel in a well-ventilated area, preferably a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8][9]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[8] Wash hands thoroughly after handling.
-
Fire Hazards: In case of fire, use dry powder, foam, or carbon dioxide. Hazardous decomposition products may include nitrogen oxides, carbon monoxide, and hydrogen bromide gas.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[4][6][10] Room temperature storage is generally acceptable.[4][6]
Conclusion
Methyl 5-bromopyrimidine-4-carboxylate is a high-value building block whose strategic importance in medicinal chemistry, particularly for kinase inhibitor programs, is well-established. While its physical properties are not exhaustively documented in public literature, reliable predictions and modern synthesis protocols, such as the Minisci reaction, make it an accessible and powerful tool for drug discovery. A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as detailed in this guide, is essential for its effective and safe implementation in the synthesis of next-generation therapeutics.
References
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ChemBK. (2024, April 9). 5-Bromo-2-(methylsulfanyl)pyrimidine-4-carboxylic acid methyl ester. Retrieved from [Link]
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Pierre, F., et al. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA Chemistry and Biochemistry. Retrieved from [Link]
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